Fmoc-DL-(2-thienyl)glycine (CAS 211682-11-0) is a synthetically crucial non-canonical amino acid building block utilized in solid-phase peptide synthesis (SPPS). Featuring a 2-thienyl side chain—a five-membered sulfur-containing aromatic heterocycle—it serves as a potent bioisostere for phenylglycine. The racemic (DL) nature makes it a highly cost-effective precursor for generating diastereomeric peptide libraries or screening novel peptidomimetics where the exact stereochemical requirement is yet to be optimized. The Fmoc protecting group ensures seamless integration into standard orthogonal SPPS workflows, though the bulky side chain requires specific handling during coupling[1].
Substituting Fmoc-DL-(2-thienyl)glycine with standard Fmoc-phenylglycine fundamentally alters the electronic distribution, lipophilicity, and π-π stacking interactions of the resulting peptide, often leading to reduced enzymatic stability and altered target selectivity in transporter or chromodomain binding [1]. Furthermore, prematurely procuring enantiopure Fmoc-L-(2-thienyl)glycine or Fmoc-D-(2-thienyl)glycine dramatically increases synthesis costs during the library generation phase. The DL-racemate allows for the simultaneous synthesis and screening of epimeric pairs, which is critical when mapping the steric constraints of novel binding pockets before committing to an expensive enantioselective scale-up [2].
Incorporation of the 2-thienylglycine moiety significantly enhances the resistance of peptides to enzymatic degradation compared to natural aliphatic or standard aromatic amino acids. In studies of MOTS-c related therapeutic peptides, substitution with 2-thienylglycine derivatives maintained greater than 10% stability in mouse plasma over 60 minutes at 37 °C, a critical threshold for in vivo viability that standard natural amino acid sequences often fail to meet. The sulfur heteroatom disrupts standard protease recognition while maintaining the necessary hydrophobic bulk [1].
| Evidence Dimension | Plasma stability (60 mins, 37 °C) |
| Target Compound Data | >10% intact peptide remaining |
| Comparator Or Baseline | Natural amino acid sequences (rapidly degraded) |
| Quantified Difference | Significant extension of half-life meeting the >10% 60-min threshold |
| Conditions | Mouse plasma assay, 37 °C |
Essential for procuring building blocks intended for in vivo therapeutic peptide development where extending circulatory half-life is a primary design goal.
The thiophene ring provides distinct steric and electronic properties that can drive target selectivity better than a standard phenyl ring. In comparative transporter inhibition studies, sulfonic acid derivatives of 2-thienylglycine reduced glutamate uptake at the obligate cysteine-glutamate transporter (system xc−) by 70–75% while having minimal effect on the vesicular glutamate transporter (VGLUT). In contrast, equivalent phenylglycine or phenylalanine analogs were either poor inhibitors or lacked this high degree of selectivity, demonstrating the unique spatial fit of the thienyl group [1].
| Evidence Dimension | System xc− inhibition vs VGLUT inhibition |
| Target Compound Data | 70–75% inhibition of system xc− (minimal VGLUT effect) |
| Comparator Or Baseline | Phenylglycine analogs (poor or non-selective inhibition) |
| Quantified Difference | ~70% selective inhibition vs negligible selectivity |
| Conditions | in vitro transporter uptake assay (250 µM L-glutamate) |
Justifies the selection of the thienyl bioisostere over the more common phenylglycine when engineering highly selective receptor or transporter ligands.
Like phenylglycine, 2-thienylglycine is sterically hindered at the alpha-carbon, which impacts SPPS coupling efficiencies. Standard coupling reagents (e.g., HBTU) often yield incomplete reactions. Optimized protocols require highly efficient uronium-based reagents like HATU or HOAt. Quantitative workflows typically utilize 3.0 equivalents of Fmoc-2-thienylglycine and HATU with 6.0 equivalents of DIPEA, requiring extended coupling times of 2 to 4 hours at room temperature to ensure complete amide bond formation without racemization[1].
| Evidence Dimension | Coupling reagent requirement and time |
| Target Compound Data | HATU/HOAt (3.0 eq), 2-4 hours |
| Comparator Or Baseline | Standard Fmoc-amino acids (HBTU, <1 hour) |
| Quantified Difference | 2-4x longer coupling time and requirement for stronger activators |
| Conditions | Fmoc-SPPS on resin |
Informs procurement that specialized coupling reagents (HATU/HOAt) must be co-purchased and synthesis timelines adjusted to accommodate the steric bulk.
Because Fmoc-DL-(2-thienyl)glycine is a racemate, it is the ideal procurement choice for the initial solid-phase synthesis of combinatorial peptide libraries. It allows researchers to incorporate the thienyl bioisostere and subsequently screen both epimeric configurations at the target binding site (e.g., chromodomains or transporter pockets) without the prohibitive cost of purchasing enantiopure L- or D- forms during the early discovery phase[1].
Directly leveraging its ability to evade enzymatic degradation, this compound is used to synthesize therapeutic peptides (such as MOTS-c analogs) intended for in vivo administration. The thienyl group replaces standard hydrophobic residues to extend plasma half-life while maintaining or enhancing the peptide's biological activity [2].
Based on its superior selectivity profile compared to phenylglycine, the thienylglycine scaffold is utilized in the synthesis of specialized inhibitors for targets like the system xc− transporter. It serves as a critical precursor for downstream functionalization (e.g., sulfonation) to yield highly specific neuropharmacological or oncological probes[3].
Irritant